4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities and therapeutic potential. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the cyclocondensation of hydrazine derivatives with acetylenic ketones . The reaction conditions often require specific reagents and catalysts, such as palladium, to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps like purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents like bromoethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as phosphodiesterase, which plays a role in various biological pathways . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with similar biological activities.
4-amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide: Known for its potential in medicinal chemistry.
Uniqueness
4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-amino-N-ethyl-1-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-3-5-13-6-7(10)8(12-13)9(14)11-4-2/h6H,3-5,10H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCVDCPKGPWPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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